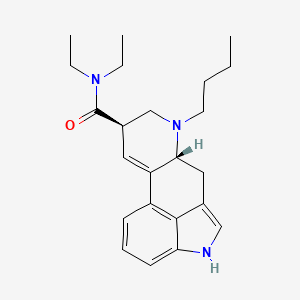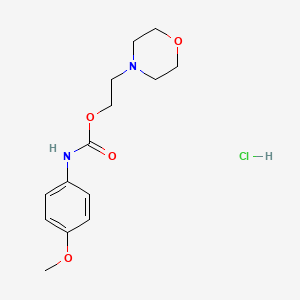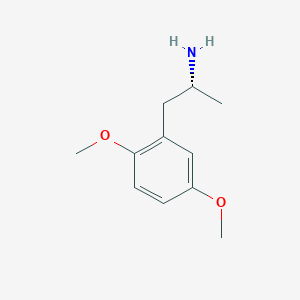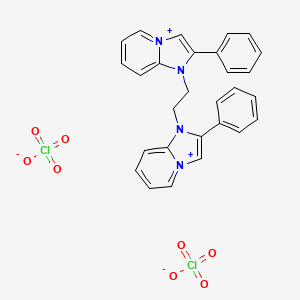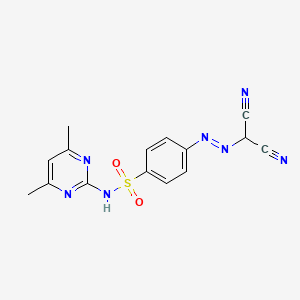
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide is a chemical compound with the molecular formula C15H14N2·HI It is known for its unique structure, which includes an isoquinoline core and a phenyl group
Vorbereitungsmethoden
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a hydriodic acid catalyst, which facilitates the formation of the hydriodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure without the phenyl group.
Quinoline: Similar core structure but different functional groups.
Phenylisoquinoline: Contains a phenyl group but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
120130-47-4 |
|---|---|
Molekularformel |
C15H15IN2 |
Molekulargewicht |
350.20 g/mol |
IUPAC-Name |
N-phenyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C15H14N2.HI/c1-2-8-14(9-3-1)17-15-10-12-6-4-5-7-13(12)11-16-15;/h1-9H,10-11H2,(H,16,17);1H |
InChI-Schlüssel |
PRMIKUXJTURSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN=C1NC3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



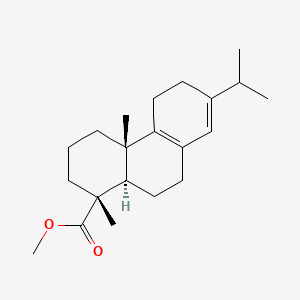






![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
